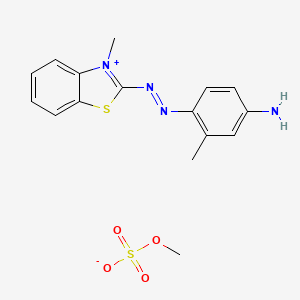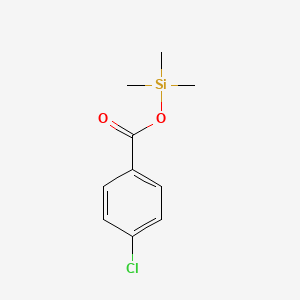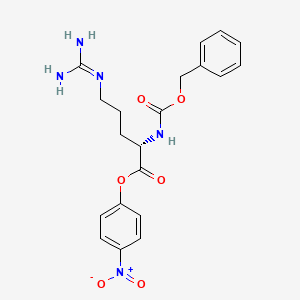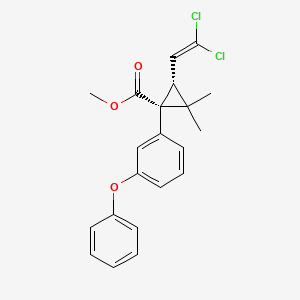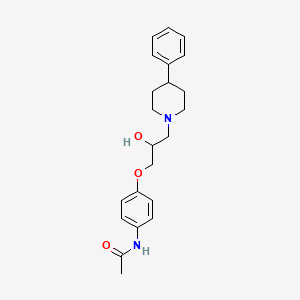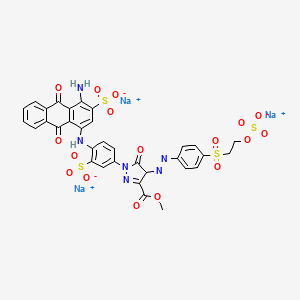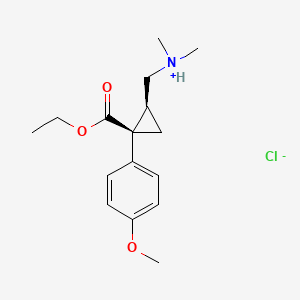
Cyclopropanecarboxylic acid, 2-((dimethylamino)methyl)-1-(p-methoxyphenyl)-, ethyl ester, (Z)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylic acid, 2-((dimethylamino)methyl)-1-(p-methoxyphenyl)-, ethyl ester, (Z)-, monohydrochloride is a complex organic compound with a unique structure that includes a cyclopropane ring, a dimethylamino group, and a p-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2-((dimethylamino)methyl)-1-(p-methoxyphenyl)-, ethyl ester, (Z)-, monohydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene or carbenoid reagent.
Introduction of the Dimethylamino Group: This step involves the alkylation of a suitable precursor with dimethylamine under basic conditions.
Attachment of the p-Methoxyphenyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the cyclopropane intermediate is reacted with p-methoxybenzene in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2-((dimethylamino)methyl)-1-(p-methoxyphenyl)-, ethyl ester, (Z)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the dimethylamino group to a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2-((dimethylamino)methyl)-1-(p-methoxyphenyl)-, ethyl ester, (Z)-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 2-((dimethylamino)methyl)-1-(p-methoxyphenyl)-, ethyl ester, (Z)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane ring structures.
Dimethylamino compounds: Compounds containing the dimethylamino group.
p-Methoxyphenyl compounds: Compounds with the p-methoxyphenyl group.
Uniqueness
Cyclopropanecarboxylic acid, 2-((dimethylamino)methyl)-1-(p-methoxyphenyl)-, ethyl ester, (Z)-, monohydrochloride is unique due to its combination of functional groups and its specific stereochemistry (Z)-configuration. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
85467-77-2 |
|---|---|
Molecular Formula |
C16H24ClNO3 |
Molecular Weight |
313.82 g/mol |
IUPAC Name |
[(1S,2R)-2-ethoxycarbonyl-2-(4-methoxyphenyl)cyclopropyl]methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C16H23NO3.ClH/c1-5-20-15(18)16(10-13(16)11-17(2)3)12-6-8-14(19-4)9-7-12;/h6-9,13H,5,10-11H2,1-4H3;1H/t13-,16+;/m1./s1 |
InChI Key |
BCEPJLJQGQCNPB-CACIRBSMSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]1(C[C@@H]1C[NH+](C)C)C2=CC=C(C=C2)OC.[Cl-] |
Canonical SMILES |
CCOC(=O)C1(CC1C[NH+](C)C)C2=CC=C(C=C2)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


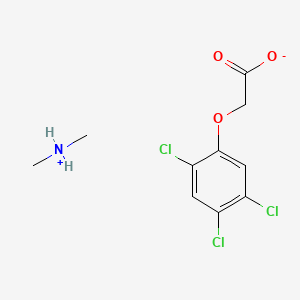
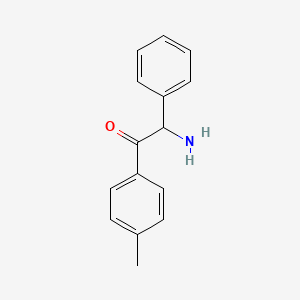
![3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13780663.png)
